2-(Trifluoromethyl)nicotinamide chemical properties
2-(Trifluoromethyl)nicotinamide chemical properties
An In-Depth Technical Guide to the Chemical Properties of 2-(Trifluoromethyl)nicotinamide
Abstract
2-(Trifluoromethyl)nicotinamide is a fluorinated heterocyclic compound of significant interest in the fields of medicinal chemistry and agrochemical development. This guide provides a comprehensive overview of its core chemical properties, synthesis, reactivity, and spectroscopic characterization. By integrating theoretical principles with practical experimental insights, we explore the causal relationships between the molecule's unique structural features—namely the electron-withdrawing trifluoromethyl group and the biologically relevant nicotinamide scaffold—and its functional applications. This document is intended for researchers, synthetic chemists, and drug development professionals seeking a deeper technical understanding of this versatile chemical building block.
Introduction: Structural Significance and Rationale
2-(Trifluoromethyl)nicotinamide merges two critical pharmacophores: the nicotinamide core and a trifluoromethyl-substituted pyridine ring. This strategic combination imparts a unique set of physicochemical properties that are highly advantageous for modern drug and pesticide design.
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The Nicotinamide Scaffold: As the amide form of vitamin B3, nicotinamide is a precursor to the essential coenzyme nicotinamide adenine dinucleotide (NAD+).[1][2] This coenzyme is fundamental to cellular metabolism, DNA repair, and a multitude of signaling pathways.[2][3] Derivatives of this scaffold are recognized as key pharmacophores, capable of forming crucial hydrogen bonds and participating in various biological interactions.[1][4]
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The Trifluoromethyl (CF₃) Group: The incorporation of a CF₃ group is a well-established strategy in medicinal chemistry to enhance a molecule's metabolic stability, lipophilicity, and binding affinity.[5] The high bond energy of the C-F bond makes the group resistant to metabolic degradation.[5] Its strong electron-withdrawing nature profoundly influences the electronic properties of the adjacent pyridine ring, altering its reactivity and pKa.[6]
This guide will dissect how these two components synergize, providing a detailed examination of the molecule's synthesis, properties, and reactivity.
Physicochemical and Spectroscopic Profile
The physical and chemical properties of 2-(Trifluoromethyl)nicotinamide are foundational to its handling, formulation, and mechanism of action.
Core Properties
Quantitative data for 2-(Trifluoromethyl)nicotinamide are summarized in the table below. These values are critical for predicting its behavior in various solvents and biological systems.
| Property | Value | Source |
| Molecular Formula | C₇H₅F₃N₂O | PubChem[7] |
| Molecular Weight | 190.12 g/mol | PubChem[7] |
| CAS Number | 959108-47-5 | PubChem[7] |
| XLogP3 | 0.6 | PubChem[7] |
| Hydrogen Bond Donors | 2 | PubChem[7] |
| Hydrogen Bond Acceptors | 3 | PubChem[7] |
| Appearance | White to Off-White Solid | Generic |
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Expert Insight: The XLogP3 value of 0.6 suggests moderate lipophilicity. This is a desirable characteristic in drug design, balancing aqueous solubility for formulation with sufficient lipid solubility to permeate biological membranes. The presence of both hydrogen bond donors (the -NH₂ group) and acceptors (the amide oxygen, ring nitrogen, and fluorine atoms) allows for complex and specific interactions with biological targets like enzymes and receptors.
Spectroscopic Characterization
Spectroscopic analysis is essential for structural confirmation and purity assessment.
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¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals for the three aromatic protons on the pyridine ring and a broad signal for the two amide protons. The chemical shifts of the ring protons will be influenced by the anisotropic and electronic effects of both the amide and trifluoromethyl substituents.
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¹³C NMR (Carbon NMR): The spectrum will display seven distinct carbon signals. The carbon of the CF₃ group will appear as a quartet due to coupling with the three fluorine atoms. The carbonyl carbon of the amide will be found significantly downfield.
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¹⁹F NMR (Fluorine NMR): The ¹⁹F NMR spectrum provides a simple and powerful tool for confirming the presence of the trifluoromethyl group. It is expected to show a single, sharp resonance, as all three fluorine atoms are chemically equivalent.[8]
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Infrared (IR) Spectroscopy: The IR spectrum is characterized by specific vibrational frequencies. Key expected absorptions include:
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N-H Stretching: Two bands in the region of 3100-3400 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amide.
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C=O Stretching (Amide I): A strong, sharp absorption around 1680 cm⁻¹.
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C-F Stretching: Strong, characteristic absorptions in the 1100-1300 cm⁻¹ region.[9]
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Mass Spectrometry (MS): The molecular ion peak (M+) would be observed at m/z 190. Key fragmentation patterns would likely involve the loss of the amide group (-NH₂) to give a fragment at m/z 174 and subsequent loss of CO to yield a fragment at m/z 146.[7][10]
Synthesis and Mechanistic Considerations
The synthesis of 2-(Trifluoromethyl)nicotinamide typically proceeds through the formation of its carboxylic acid precursor, 2-(trifluoromethyl)nicotinic acid, followed by an amidation reaction. Novel routes focus on constructing the substituted pyridine ring from simple fluorinated precursors.[11][12][13]
Detailed Experimental Protocol: Synthesis from Nicotinic Acid
This protocol describes the final amidation step, a common and reliable transformation in organic synthesis. The trustworthiness of this protocol lies in its use of standard, well-understood reactions that provide a high yield of the desired product with straightforward purification.
Objective: To convert 2-(trifluoromethyl)nicotinic acid into 2-(trifluoromethyl)nicotinamide.
Pillar of Causality: The carboxylic acid is first converted to a more reactive acyl chloride using thionyl chloride (SOCl₂). This "activation" step is necessary because direct reaction of a carboxylic acid with an amine is generally slow and requires high temperatures. The highly electrophilic acyl chloride then readily reacts with an ammonia source, even at low temperatures, to form the stable amide bond in an irreversible nucleophilic acyl substitution reaction.[14]
Methodology:
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Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 2-(trifluoromethyl)nicotinic acid (1.0 eq.).
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Solvent Addition: Add an anhydrous solvent such as toluene (approx. 10 mL per gram of acid).[14]
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Catalyst Addition: Add a catalytic amount of N,N-dimethylformamide (DMF) (approx. 0.01 eq.). The DMF catalyzes the formation of the Vilsmeier reagent, which is the active species in the conversion to the acyl chloride.
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Acyl Chloride Formation: While stirring under a nitrogen atmosphere, add thionyl chloride (SOCl₂) (2.0-3.0 eq.) dropwise at room temperature.[14]
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Reaction Progression: Heat the reaction mixture to reflux (approx. 80-90°C) for 2-3 hours. The reaction can be monitored by TLC or by the cessation of HCl gas evolution.
-
Work-up (Part 1): After cooling to room temperature, carefully remove the excess thionyl chloride and toluene under reduced pressure. This step is crucial to prevent unwanted side reactions in the next stage.
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Amidation: Dissolve the crude acyl chloride residue in an anhydrous aprotic solvent (e.g., ethyl acetate or THF). Cool the solution to 0-5°C in an ice bath.
-
Amine Addition: Slowly bubble anhydrous ammonia gas through the solution or add a solution of aqueous ammonia dropwise while maintaining the low temperature.[14] The reaction is highly exothermic.
-
Reaction Completion & Isolation: Allow the reaction to warm to room temperature and stir for 1 hour. The product often precipitates as a solid. Filter the solid, wash with cold water to remove ammonium salts, and then with a small amount of cold solvent.
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Purification: Dry the solid under vacuum. If necessary, the product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Reactivity and Structure-Function Relationships
The chemical reactivity of 2-(Trifluoromethyl)nicotinamide is dominated by the powerful electronic influence of the CF₃ group.
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Ring Deactivation: The CF₃ group is one of the strongest electron-withdrawing groups used in medicinal chemistry. It significantly reduces the electron density of the pyridine ring, making it less susceptible to electrophilic aromatic substitution.
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Nucleophilic Aromatic Substitution: Conversely, the electron-deficient nature of the ring makes it more activated towards nucleophilic aromatic substitution (SₙAr), particularly at positions ortho and para to the trifluoromethyl group. This provides a synthetic handle for further derivatization.
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Acidity/Basicity: The electron-withdrawing effect lowers the pKa of the pyridine nitrogen, making it less basic than pyridine itself. This can alter the molecule's ionization state at physiological pH, impacting solubility and receptor interactions.
These properties make 2-(Trifluoromethyl)nicotinamide an excellent building block. For instance, its derivatives are central to a class of modern insecticides, such as Flonicamid, which is N-(cyanomethyl)-4-(trifluoromethyl)nicotinamide.[4][15] In drug discovery, related structures have been identified as potent inhibitors of enzymes like catechol-O-methyltransferase (COMT), which are targets for treating Parkinson's disease.[6][12]
Safety and Handling
As with any laboratory chemical, proper safety precautions must be observed when handling 2-(Trifluoromethyl)nicotinamide and its derivatives.
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General Handling: Use in a well-ventilated area, preferably a chemical fume hood. Avoid breathing dust. Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[16][17]
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Irritation: The compound and its precursors may cause skin, eye, and respiratory irritation.[16] In case of contact, rinse the affected area thoroughly with water.[18]
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Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[16][18]
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Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
Conclusion
2-(Trifluoromethyl)nicotinamide is a sophisticated molecular scaffold whose value is derived from the deliberate and synergistic combination of its constituent parts. Its chemical properties—governed by the electron-withdrawing CF₃ group and the versatile nicotinamide moiety—make it an exceptionally useful building block for creating complex molecules with tailored biological activities. A thorough understanding of its synthesis, reactivity, and spectroscopic signatures, as detailed in this guide, is crucial for leveraging its full potential in the development of next-generation pharmaceuticals and agrochemicals.
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